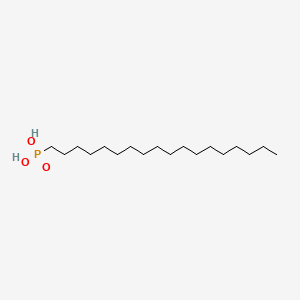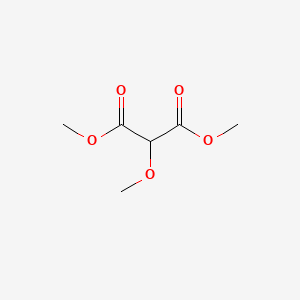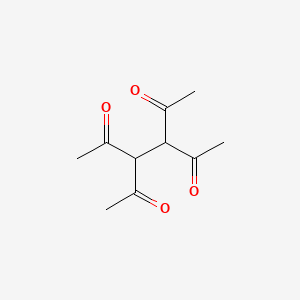![molecular formula C7H5F4N3O4 B1294031 [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid CAS No. 1171731-28-4](/img/structure/B1294031.png)
[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid, is a derivative of pyrazole-based ligands, which have been extensively studied due to their ability to coordinate with various metals. These ligands, such as bis(3,5-dimethylpyrazol-1-yl)acetate (bdmpza) and its analogs, are known for their versatility in forming complexes with transition metals, which are useful in catalysis and material science .
Synthesis Analysis
The synthesis of related pyrazole-based ligands typically involves the reaction of acetyl acetone with nitrous acid and condensation with hydrazine, as seen in the preparation of bis-(3,5-dimethyl-4-nitrosopyrazole) dimer . Similarly, the synthesis of bdmpza and its complexes with rhenium(VII) was achieved by reacting the ligand with perrhenic acid, leading to the formation of compounds like [(bpza)ReO3] and [(bdmpza)ReO3] . These methods highlight the potential synthetic routes that could be adapted for the synthesis of [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid.
Molecular Structure Analysis
The molecular structure of pyrazole-based ligands is characterized by their ability to coordinate with metals in various geometries. For instance, the complex [(bdmpza)ReO3] has a monomeric structure with a distorted octahedron for the [N,N,O]ReO3 central core . Single-crystal X-ray analyses have been instrumental in characterizing these structures, providing insights into the coordination environment and geometry of the metal centers .
Chemical Reactions Analysis
The reactivity of pyrazole-based ligands with transition metals often leads to the formation of complexes with interesting properties. For example, the reaction of [(bdmpza)Re(CO)3] with NOBF4 afforded a nitrosyl complex [(bdmpza)Re(CO)2(NO)]BF4, demonstrating the ligand's ability to undergo further chemical transformations . These reactions are crucial for understanding the chemical behavior of [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid when it interacts with metal centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-based ligands and their complexes can be studied using various spectroscopic techniques. For instance, IR, UV, 1H NMR, and 13C NMR spectroscopy, along with CHN analysis, were used to identify the products of the synthesis of bis-(3,5-dimethyl-4-nitrosopyrazole) dimer . These techniques provide valuable information on the electronic properties, bonding, and overall stability of the compounds, which are essential for understanding the properties of [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid.
特性
IUPAC Name |
2-[3,5-bis(difluoromethyl)-4-nitropyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N3O4/c8-6(9)3-4(14(17)18)5(7(10)11)13(12-3)1-2(15)16/h6-7H,1H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSPMYFLEOGSNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)C(F)F)[N+](=O)[O-])C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)












